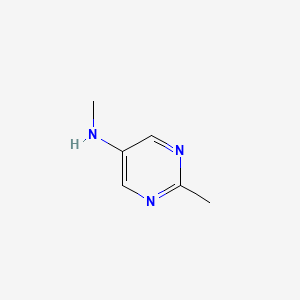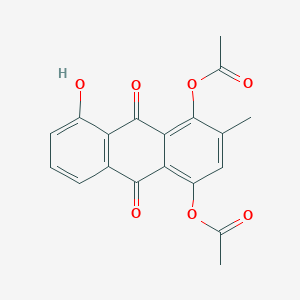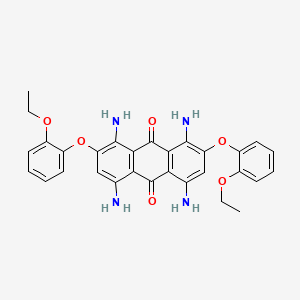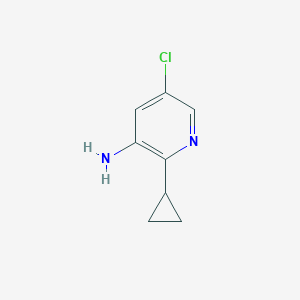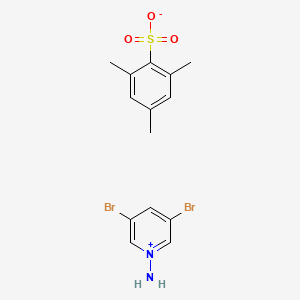
1-Amino-3,5-dibromopyridin-1-ium2,4,6-trimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3,5-dibromopyridin-1-ium2,4,6-trimethylbenzenesulfonate is a chemical compound with the molecular formula C14H16Br2N2O3S It is known for its unique structure, which combines a pyridinium ion with bromine and amino substituents, along with a trimethylbenzenesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3,5-dibromopyridin-1-ium2,4,6-trimethylbenzenesulfonate typically involves the reaction of 3,5-dibromopyridine with an amino group under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The trimethylbenzenesulfonate group is introduced through a sulfonation reaction, where trimethylbenzene is treated with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-3,5-dibromopyridin-1-ium2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents (RMgX).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of bromine atoms can result in various substituted pyridinium compounds.
Applications De Recherche Scientifique
1-Amino-3,5-dibromopyridin-1-ium2,4,6-trimethylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Amino-3,5-dibromopyridin-1-ium2,4,6-trimethylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate: Similar structure but with only one bromine atom.
1-Amino-3,5-dibromopyridine: Lacks the trimethylbenzenesulfonate group.
2,4,6-Trimethylbenzenesulfonic acid: Contains the sulfonate group but lacks the pyridinium ion.
Uniqueness
1-Amino-3,5-dibromopyridin-1-ium2,4,6-trimethylbenzenesulfonate is unique due to its combination of a pyridinium ion with bromine and amino substituents, along with a trimethylbenzenesulfonate group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propriétés
Formule moléculaire |
C14H16Br2N2O3S |
|---|---|
Poids moléculaire |
452.2 g/mol |
Nom IUPAC |
3,5-dibromopyridin-1-ium-1-amine;2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S.C5H5Br2N2/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;6-4-1-5(7)3-9(8)2-4/h4-5H,1-3H3,(H,10,11,12);1-3H,8H2/q;+1/p-1 |
Clé InChI |
FHXGUWFJWXFXSE-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=C(C=[N+](C=C1Br)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


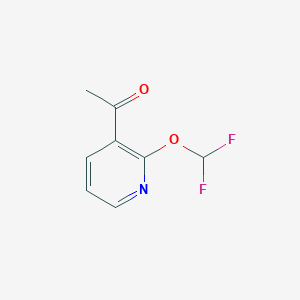
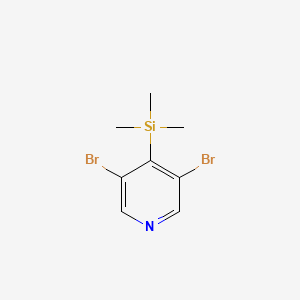
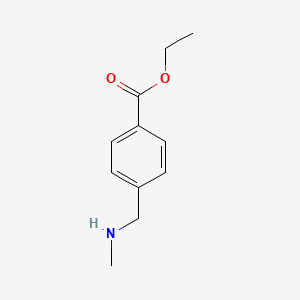
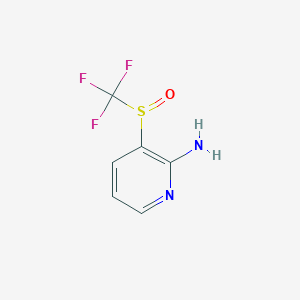
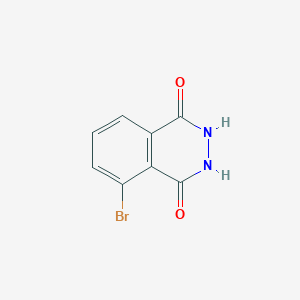
![3-(4-Ethoxy-phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13123940.png)
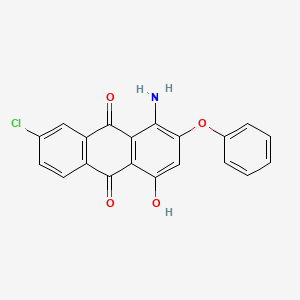
![5'-Nitro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13123946.png)

